Dual Reactive Handles for Diversification
5-Bromo-6-methylamino-nicotinonitrile possesses two distinct reactive handles for sequential functionalization: a bromine atom at the 5-position suitable for Pd-catalyzed cross-coupling reactions and a methylamino group at the 6-position that can undergo further N-alkylation or serve as a hydrogen-bond donor . In contrast, the de-bromo analog 6-(methylamino)nicotinonitrile lacks the versatile halogen handle for cross-coupling , while the 5-methyl-6-methylamino analog contains a less reactive methyl group at the 5-position [1]. This dual functionality enables a broader range of derivative synthesis compared to mono-functional analogs.
| Evidence Dimension | Synthetic versatility (number of distinct reactive handles for diversification) |
|---|---|
| Target Compound Data | Two distinct reactive sites: C5-Br (cross-coupling) and C6-NHCH3 (alkylation/H-bonding) |
| Comparator Or Baseline | 6-(Methylamino)nicotinonitrile: One reactive site (C6-NHCH3 only); 5-Methyl-6-methylamino-nicotinonitrile: One reactive site (C6-NHCH3 only, with less reactive C5-CH3) |
| Quantified Difference | 2 reactive handles vs. 1 reactive handle |
| Conditions | Structural comparison based on established reactivity principles for halogenated heterocycles |
Why This Matters
The presence of the bromine atom enables modular library synthesis via cross-coupling, increasing the compound's utility as a key intermediate in medicinal chemistry campaigns compared to non-halogenated analogs.
- [1] ChemicalBook. 5-Methyl-6-methylamino-nicotinonitrile (CAS 916343-31-2) Product Page. View Source
